Fucoxanthin is an epoxycarotenol that is found in brown seaweed and which exhibits anti-cancer, anti-diabetic, anti-oxidative and neuroprotective properties. It has a role as an algal metabolite, a CFTR potentiator, a food antioxidant, a neuroprotective agent, a hypoglycemic agent, an apoptosis inhibitor, a hepatoprotective agent, a marine metabolite and a plant metabolite. It is an epoxycarotenol, an acetate ester, a secondary alcohol, a tertiary alcohol and a member of allenes. Fucoxanthin is under investigation in clinical trial NCT03613740 (Effect of Fucoxanthin on the Components of the Metabolic Syndrome, Insulin Sensitivity and Insulin Secretion). Fucoxanthin isis a marine carotenoid mainly found in brown algae, giving them a brown or olive-green color. Fucoxanthin is investigated for its anti-inflammatory, antinociceptive and anti-cancer effects. In vivo studies have demonstrated that oral administration of fucoxanthin inhibited carcinogenesis in an animal model of duodenal, skin, colon and liver cancer. Fucoxanthin causes antitumor and anticarcinogenic effects by inducing G1 cell-cycle arrest and apoptosis by modulating expression of various cellular molecules and cellular signal transduction pathways, but the exact mechanism of anti-cancer action of fucoxanthin is not fully elucidated. Fucoxanthin regulates lipids metabolism, the effect most likely mediated by AMK-activated protein kinase. A clinical trial of fucoxanthin against non-alcoholic fatty liver disease is ongoing. Fucoxanthin is a natural product found in Jania, Corbicula sandai, and other organisms with data available.
Related Compounds
Fucoxanthinol
Compound Description: Fucoxanthinol is a metabolite of fucoxanthin, formed through the deacetylation of fucoxanthin during absorption in the digestive tract. [, ] It has been shown to exhibit various biological activities, including the suppression of adipocyte differentiation and inhibition of adult T-cell leukemia cell viability. [, ]
Relevance: Fucoxanthinol is a key metabolite of fucoxanthin, and its formation is considered crucial for the absorption and biological activity of fucoxanthin in vivo. [, ] Studies have shown that fucoxanthinol often exhibits similar, and sometimes even stronger, biological effects compared to fucoxanthin itself. [, ]
Halocynthiaxanthin
Compound Description: Halocynthiaxanthin is another metabolite of fucoxanthin. [] It is a carotenoid with weaker radical scavenging activity compared to both fucoxanthin and fucoxanthinol. []
Relevance: This compound provides a point of comparison to fucoxanthin and fucoxanthinol in terms of antioxidant activity, highlighting the importance of the allenic bond present in fucoxanthin and fucoxanthinol for their superior radical scavenging activity. []
Amarouciaxanthin A
Compound Description: Amarouciaxanthin A is a metabolite of fucoxanthin found in mice after ingestion of fucoxanthin. [, ]
Relevance: Amarouciaxanthin A, along with fucoxanthinol, are highlighted as the major metabolites of fucoxanthin in mice, indicating the metabolic pathway of fucoxanthin in vivo. [] The accumulation of amarouciaxanthin A, alongside fucoxanthinol, in adipose tissues suggests its potential role in the anti-obesity effects of fucoxanthin. []
Compound Description: β-Carotene is a carotenoid and a precursor to vitamin A. [] It exhibits a higher singlet oxygen quenching ability compared to fucoxanthin, fucoxanthinol, and halocynthiaxanthin. []
Relevance: β-Carotene serves as a benchmark against which the singlet oxygen quenching ability of fucoxanthin and its metabolites can be compared, highlighting the differences in their antioxidant properties. []
Astaxanthin
Compound Description: Astaxanthin is a carotenoid known for its strong antioxidant properties. []
Relevance: Astaxanthin was tested alongside fucoxanthin and fucoxanthinol for its anti-ATL effects and was found to have milder inhibitory effects compared to the latter two compounds, highlighting the specific potency of fucoxanthin and its metabolite against ATL cells. []
Lithocholyl Fucoxanthin (LF)
Compound Description: Lithocholyl Fucoxanthin (LF) is a synthetically modified fucoxanthin derivative created by conjugating fucoxanthin with lithocholic acid, a bile acid. [] This modification allows for interaction with bile acids and potential alteration in micelle size, influencing the absorption and delivery of the compound. []
Relevance: LF represents a novel approach to enhancing the bioavailability of fucoxanthin. [] By modifying its structure to interact with bile acids, researchers aim to improve its absorption and delivery within the body, potentially leading to enhanced therapeutic efficacy. []
Compound Description: Levulinyl-Protected Lithocholyl Fucoxanthin (LevLF) is a synthetic precursor to LF. [] The levulinyl group is used as a protecting group during synthesis and is later removed to yield LF. []
Relevance: LevLF is a key intermediate in synthesizing the fucoxanthin-lithocholic acid complex. [] This compound helps in understanding the stepwise modification of fucoxanthin and the effects of introducing a bile acid moiety on its properties, such as micelle formation. []
19′-Hexanoyloxyfucoxanthin
Compound Description: 19′-Hexanoyloxyfucoxanthin is a carotenoid pigment primarily found in prymnesiophytes, a class of phytoplankton. [] In a study on copepod feeding selectivity, it was observed that copepods of size 200–500 μm showed a preference for prymnesiophytes, which contain 19′-hexanoyloxyfucoxanthin. []
Relevance: The presence of 19′-hexanoyloxyfucoxanthin helps differentiate between diatoms and prymnesiophytes, allowing researchers to study the feeding selectivity of copepods on different phytoplankton types. [] This differentiation is important for understanding marine food web dynamics and the impact of grazing on phytoplankton communities. []
19′-Butanoyloxyfucoxanthin
Compound Description: 19′-Butanoyloxyfucoxanthin is a carotenoid pigment found in certain dinoflagellates, a type of marine plankton. [] Its presence, along with other pigments like chlorophyll c1+c2 and the absence of peridinin, indicates a haptophyte origin for the plastids in these dinoflagellates. []
Relevance: The identification of 19′-butanoyloxyfucoxanthin in specific dinoflagellate species provides critical evidence for understanding the evolutionary history of these organisms and their plastids. [] It suggests that these dinoflagellates acquired their plastids through a tertiary endosymbiosis event involving a haptophyte alga. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fostemsavir (brand name: Rukobia) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in treatment-experienced adults who meet certain requirements, as determined by a health care provider. Fostemsavir is always used in combination with other HIV medicines. Fostemsavir is the phosphonooxymethyl prodrug of temsavir, a novel HIV-1 attachment inhibitor. It binds to and inhibits the activity of gp120, a subunit within the HIV-1 gp160 envelope glycoprotein that facilitates the attachment of HIV-1 to host cell CD4 receptors - in doing so, temsavir prevents the first step in the HIV-1 viral lifecycle. The discovery of gp120 as a potential target of interest in the treatment of HIV-1 infection is relatively recent, and was born out of a desire to find alternative target proteins (i.e. mechanistically orthogonal therapies) for the treatment of HIV-1 patients with resistant infections. Fostemavir is the first attachment inhibitor to receive FDA approval, granted in July 2020 for use in combination with other antiretrovirals in highly treatment-experienced patients with multidrug-resistant HIV-1 infection whom are failing their current therapy. Targeting gp120 subunits is a new and novel therapeutic approach to HIV-1 infection, and the addition of attachment inhibitors, like temsavir, to the armament of therapies targeted against HIV-1 fills a necessary niche for therapeutic options in patients left with few, if any, viable treatments. Fostemsavir is a unique antiretroviral agent that binds to an envelope antigen of the human immunodeficiency virus (HIV) inhibiting its attachment to cell surface receptors of CD4+ lymphocytes. It is used to treat patients with multidrug resistant infection and inadequate viral suppression despite optimized background therapy. Fostemsavir has been linked to a low rate of serum aminotransferase elevations during therapy but has not been linked convincingly to episodes of clinically apparent liver injury.
Diethyl (1-{[(2-chloroethyl)(nitroso)carbamoyl]amino}ethyl)phosphonate is a member of the class of N-nitrosoureas that is ethyl diethylphosphonate in the hydrogen at position 1 of the ethyl group attached to the phosphorus has been replaced by a [(2-chloroethyl)(nitroso)carbamoyl]amino group. It is an organic phosphonate, a member of N-nitrosoureas and an organochlorine compound. Fotemustine is a chloroethylating nitrosourea with antineoplastic activity. Fotemustine alkylates guanine by forming chloroethyl adducts at the 6 position of guanine, resulting in N1-guanine and N3-cytosine cross linkages, inhibition of DNA synthesis, cell cycle arrest, and finally apoptosis. This agent is lipophilic and crosses the blood-brain barrier.
(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-(methylthio)-1-oxobutyl]amino]-1-oxopropyl]amino]-1-oxoethyl]amino]-3-mercapto-1-oxopropyl]amino]-1-oxobutyl]amino]-4-methylpentanoic acid is a peptide. Foxy-5 has been used in trials studying the treatment of Prostate Cancer, Colorectal Cancer, Metastatic Colon Cancer, Metastatic Breast Cancer, and Metastatic Prostate Cancer. Wnt-5a Mimic Hexapeptide Foxy-5 is a formylated, six amino acid, Wnt5a-derived peptide and wnt-5a mimetic with potential anti-metastatic activity. Upon intravenous administration, Wnt-5a mimic hexapeptide foxy-5 binds to and activates the wnt-5a receptors, Frizzled-2 and -5, which activates wnt-5a-mediated signaling. Increased wnt-5a signaling may inhibit endothelial tumor cell migration and invasion. This may decrease metastasis of susceptible tumor cells. However, foxy-5 does not affect tumor cell proliferation or apoptosis. Foxy-5 lacks a heparan sulfate-binding domain and contains a formyl group on its NH2-terminal methionine residue which decreases in vivo degradation. Decreased expression of wnt-5a protein is associated with increased motility of certain tumor cell types.
FOX-7 or 1,1-diamino-2,2-dinitroethene (DADNE) is an insensitive high explosive compound. FOX-7 is similar to the insensitive chemical compound TATB, which is a benzene ring compound with three amino and three nitro groups. FOX-7 has a two-carbon backbone rather than a benzene ring, but the amino and nitro groups have similar effects in both cases according to published reports on sensitivity and chemical decay processes of FOX-7.
FPFS-1169, also known as BPAP-cpd; R-(-)-BPAP; R-FPFS-1169, is a proto-oncogene protein c-bcl-2 stimulant potentially for the treatment of Parkinson's disease. FPFS-1169 is one of "catecholaminergic and serotonergic enhancers", which were proposed to improve symptoms through increase in impulse-evoked release of monoamine neurotransmitters for Parkinson's disease.